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Compound of Interest

Compound Name: 1-Bromo-2-iodo-4-nitrobenzene

Cat. No.: B1361577

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of 1,3-dibromo-2-
iodo-5-nitrobenzene and related halogenated nitrobenzene derivatives. The data presented
herein offers insights into the influence of substituent patterns on molecular conformation and
intermolecular interactions, particularly the formation of halogen bonds. This information is
valuable for rational drug design, materials science, and understanding non-covalent
interactions in organic solids.

Comparison of Crystallographic Data

The following table summarizes the key crystallographic parameters for 1,3-dibromo-2-iodo-5-
nitrobenzene and two related compounds: 1-bromo-4-iodo-benzene, which lacks the nitro
group, and 2,4-dichloro-1-iodo-6-nitrobenzene, which features chloro-substituents. These
compounds provide a basis for comparing the effects of the nitro group and the nature of the
halogen substituents on the crystal lattice.
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Note: Detailed unit cell parameters for 1,3-dibromo-2-iodo-5-nitrobenzene were not explicitly

found in the provided search results, but its monoclinic P21/c space group and Z=2 value are
documented.[1][2]
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Experimental Protocols

Synthesis and Crystallization of 1,3-dibromo-2-iodo-5-nitrobenzene:

The synthesis of 1,3-dibromo-2-iodo-5-nitrobenzene and its subsequent crystallization for X-ray
analysis are described in the literature. While the specific details of the synthesis are not
provided in the search results, the general approach for preparing halogenated nitrobenzenes
involves electrophilic aromatic substitution reactions. Single crystals suitable for X-ray
diffraction are typically obtained by slow evaporation of a solvent from a saturated solution of
the purified compound.

X-ray Data Collection and Structure Refinement:

Single-crystal X-ray diffraction data for the compounds listed were collected on a diffractometer
equipped with a suitable X-ray source (e.g., Mo Ka or Cu Ka radiation). The collected
diffraction intensities are then used to solve the crystal structure, typically by direct methods,
and the structural model is refined by full-matrix least-squares on F2.

Key Structural Insights and Comparison
Molecular Conformation

A significant conformational feature in nitrobenzene derivatives is the dihedral angle between
the plane of the benzene ring and the plane of the nitro group. This angle is sensitive to the
steric hindrance imposed by ortho-substituents.

e In 2,4-dichloro-1-iodo-6-nitrobenzene, the presence of two ortho-substituents (iodo and
chloro) to the nitro group forces it to be nearly perpendicular to the benzene ring, with a
dihedral angle of 90°.

e For 1,3-dibromo-2-iodo-5-nitrobenzene, a planar conformation is generally expected for
1,2,3-halogenated-5-nitrobenzenes due to reduced steric hindrance compared to having two
ortho substituents.[2]

Intermolecular Interactions: The Role of Halogen Bonds

The crystal packing of these halogenated nitrobenzenes is significantly influenced by halogen
bonds, a type of non-covalent interaction where a halogen atom acts as an electrophilic
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species.

e 1,3-dibromo-2-iodo-5-nitrobenzene exhibits an unusual intermolecular Br--:1 halogen bond.[1]
[2] This is noteworthy because bromine is more electronegative than iodine, yet it acts as the
halogen bond donor. This "anomalous” interaction highlights the complex nature of halogen
bonding where the electrostatic potential around the halogen atom is not solely determined
by its electronegativity.

o The substitution of a bromine atom in 1,2,3-tribromo-5-nitrobenzene with an iodine atom to
form 1,3-dibromo-2-iodo-5-nitrobenzene leads to a reorganization of the halogen bonding
network in the crystal structure.[1][2]

e In 2,4-dichloro-1-iodo-6-nitrobenzene, the crystal structure is characterized by I---O and C-
H---Cl interactions.

The presence and nature of these halogen bonds are critical in determining the supramolecular
assembly and ultimately the solid-state properties of these materials.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the X-ray crystal structure analysis of a
synthesized compound.
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Experimental Workflow for X-ray Crystallography

Synthesis of Derivative

'

Purification

'

Single Crystal Growth

'

X-ray Diffraction Data Collection

'

Structure Solution

'

Structure Refinement

'

Structural Analysis & Comparison

Click to download full resolution via product page

Caption: A generalized workflow for determining and analyzing the crystal structure of a
chemical compound.
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Logical Relationship of Structural Features

The interplay between the substituents on the benzene ring dictates the final crystal structure.
The following diagram illustrates the relationship between the substitution pattern and the

resulting intermolecular interactions.
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Caption: Relationship between chemical structure and solid-state packing in halogenated

nitrobenzenes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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